molecular formula C22H20FNO3 B10957639 N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide

N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide

Cat. No.: B10957639
M. Wt: 365.4 g/mol
InChI Key: ZGTUEMAFFQOEOG-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide is a synthetic organic compound characterized by the presence of fluorine, benzyl, methoxy, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-methoxyphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-[(3-methoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C22H20FNO3/c1-26-19-6-4-7-20(13-19)27-15-16-9-11-17(12-10-16)22(25)24-14-18-5-2-3-8-21(18)23/h2-13H,14-15H2,1H3,(H,24,25)

InChI Key

ZGTUEMAFFQOEOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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